2-Methoxy-4-(trifluoromethyl)phenol
Overview
Description
2-Methoxy-4-(trifluoromethyl)phenol is a chemical compound with the CAS Number 1027888-79-4 . It has a molecular weight of 192.14 and is solid in its physical form . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C8H7F3O2/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,12H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 192.14 .Scientific Research Applications
1. Chemical Reactivity and Electrophilic Substitution
Research by Marzi et al. (2001) explores the reactivity of O-Methoxymethyl (MOM) protected fluorophenols, including 2-Methoxy-4-(trifluoromethyl)phenol, in site-selective metalation reactions. This study shows that these compounds can undergo clean metalation and subsequent site-selective electrophilic substitution, offering insights into their potential use in synthetic chemistry (Marzi et al., 2001).
2. Anticancer Potential
Sukria et al. (2020) studied the anticancer activity of a compound related to this compound, specifically its effects on inhibiting T47D breast cancer cells. The research focused on the stability and potential efficacy of the compound as an anticancer agent (Sukria et al., 2020).
3. Non-linear Optical Material
Hijas et al. (2018) investigated 2-methoxy-4(phenyliminomethyl)phenol for its properties as a non-linear optical material. Their study highlights its potential application in optics and photonics due to favorable properties like thermal stability and significant molecular hyperpolarizability (Hijas et al., 2018).
4. Photostability of Lignin Model Compounds
Hu et al. (2000) examined how the removal of phenolic hydroxyl groups from lignin model compounds, including those similar to this compound, affects their photostability. This research is significant for understanding the photostability of lignin derivatives in various applications (Hu et al., 2000).
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates, which include compounds like 2-Methoxy-4-(trifluoromethyl)phenol, are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and application of these compounds are expected to continue to be an important area of research in the future .
Mechanism of Action
Target of Action
2-Methoxy-4-(trifluoromethyl)phenol is a type of organofluorine compound that belongs to the class of trifluoromethylbenzenes Similar compounds have been used in the synthesis of radiotracer candidates for imaging the expression of cyclooxygenase-2 (cox-2) in the brain .
Mode of Action
It’s known that trifluoromethylbenzenes can interact with various biological targets through the trifluoromethyl group .
Biochemical Pathways
Similar compounds have been implicated in pathways related to cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Pharmacokinetics
The compound’s molecular weight (19214) and its physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have been used in the synthesis of radiotracer candidates for imaging the expression of cyclooxygenase-2 (cox-2) in the brain .
Action Environment
The compound is typically stored at room temperature under nitrogen, suggesting that certain environmental conditions may be necessary for its stability .
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULGVCJGJHHILR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027888-79-4 | |
Record name | 4-Hydroxy-3-methoxybenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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